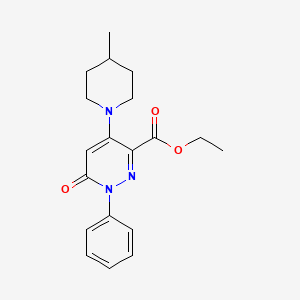

Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidine is a common structural unit in many chemical compounds, including pharmaceuticals and alkaloids . It’s a six-membered heterocycle with one nitrogen atom and five carbon atoms . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .

Molecular Structure Analysis

The molecular structure of your compound would likely be determined by techniques such as NMR, MS, and FT-IR spectroscopy, as is common for many organic compounds .Chemical Reactions Analysis

Again, while specific reactions involving your compound aren’t available, piperidine derivatives are known to participate in a wide range of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would likely be determined experimentally. For example, piperidine is a liquid at room temperature and has a strong, unpleasant odor .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

Antimicrobial Evaluation of Pyrimidine Derivatives

The compound has been utilized in the synthesis of new pyrimidine derivatives, showcasing its role in developing antimicrobial agents. These synthesized compounds were evaluated for their efficacy against various bacterial and fungal strains, highlighting the compound's potential in contributing to new antimicrobial solutions (Farag, Kheder, & Mabkhot, 2008).

Design and Synthesis for AChE Inhibitors

Research into acetylcholinesterase (AChE) inhibitors led to the design and synthesis of pyridazine analogues derived from this compound, showing promise in treating Alzheimer's disease by inhibiting AChE activity (Contreras et al., 2001).

Anticancer Applications

Antimitotic Agents from Pyridazine Derivatives

Derivatives of the compound have shown significant antimitotic and anticancer activity, underscoring the importance of structural modifications to enhance biological activity against cancer cells (Temple & Rener, 1992).

Development of Novel Anticancer Agents

The chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate, derived from the compound, were prepared and showed differences in potency in biological tests, indicating the compound's role in developing new anticancer agents (Temple & Rener, 1989).

Novel Compounds Synthesis

Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

The compound served as a key starting material for synthesizing novel analogues of natural alkaloids, demonstrating its utility in creating diverse and biologically active heterocyclic compounds (Voievudskyi et al., 2016).

Synthesis and Characterization for Antimicrobial Agents

New quinazolines with potential antimicrobial properties were synthesized, showcasing the compound's versatility in generating new molecules with potential pharmaceutical applications (Desai, Shihora, & Moradia, 2007).

Mecanismo De Acción

The mechanism of action would depend on the specific application of the compound. Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-3-25-19(24)18-16(21-11-9-14(2)10-12-21)13-17(23)22(20-18)15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEVFPAFHULFRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)

![N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776244.png)

![(4-Chlorophenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2776255.png)

![Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2776257.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2776258.png)